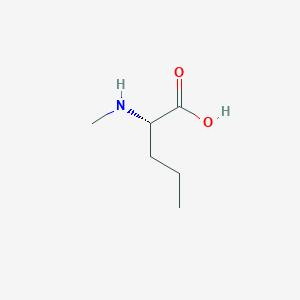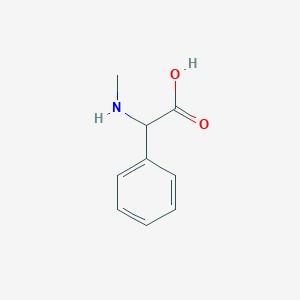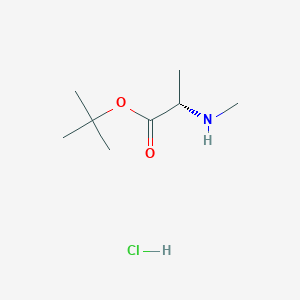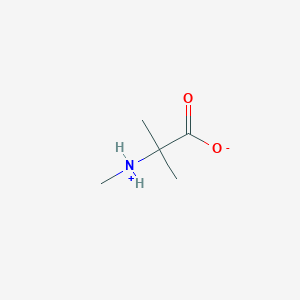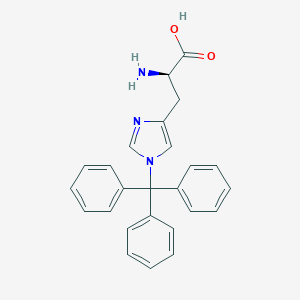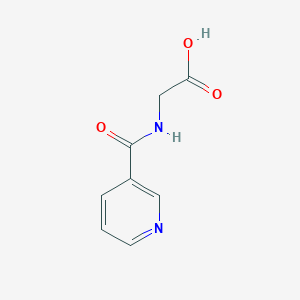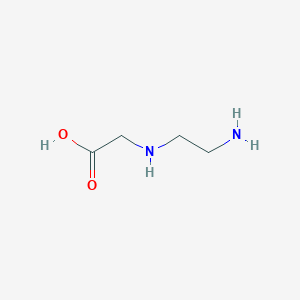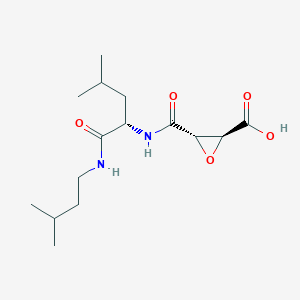
E-64c
Descripción general
Descripción
E-64C, también conocido como Ácido Loxistatina, es un derivado de E-64. Es un inhibidor de la proteasa de cisteína irreversible y permeable a la membrana. Este compuesto es conocido por su capacidad de inhibir una amplia gama de proteasas de cisteína, incluidas las catepsinas B, H y L, así como la calpaína. This compound ha sido ampliamente utilizado en la investigación científica debido a sus potentes efectos inhibitorios y su capacidad para cruzar las membranas celulares .
Aplicaciones Científicas De Investigación
E-64C tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como herramienta para estudiar los mecanismos de las proteasas de cisteína y para desarrollar nuevos inhibidores.
Biología: Se utiliza para investigar el papel de las proteasas de cisteína en varios procesos biológicos, incluida la señalización celular y la apoptosis.
Medicina: this compound tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades que involucran proteasas de cisteína, como la enfermedad de Alzheimer y la distrofia muscular.
Industria: This compound se utiliza en el desarrollo de inhibidores de la proteasa para diversas aplicaciones industriales, incluida la producción de productos farmacéuticos
Mecanismo De Acción
E-64C ejerce sus efectos uniéndose irreversiblemente al sitio activo de las proteasas de cisteína. El grupo epoxisuccinilo de this compound reacciona con el grupo tiol del residuo de cisteína en el sitio activo, formando un enlace covalente. Este enlace covalente inhibe la actividad de la proteasa, evitando que la proteasa escinda sus sustratos. Los objetivos moleculares de this compound incluyen las catepsinas B, H y L, así como la calpaína. La inhibición de estas proteasas puede modular varias vías y procesos celulares .
Análisis Bioquímico
Biochemical Properties
E-64c plays a significant role in biochemical reactions by inhibiting cysteine proteases . It interacts with enzymes such as calpain and cathepsin C . The nature of these interactions involves the formation of a covalent bond with the cysteine residue in the active site of these enzymes .
Cellular Effects
This compound influences cell function by inhibiting the activity of cysteine proteases, which play a crucial role in various cellular processes . By inhibiting these enzymes, this compound can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of cysteine proteases, thereby inhibiting their activity . This binding interaction results in changes in gene expression and enzyme activity, which can have profound effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways related to the activity of cysteine proteases . It interacts with these enzymes and can affect metabolic flux and metabolite levels .
Transport and Distribution
It is known that this compound can accumulate in cells due to its high affinity for cysteine proteases .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the same subcellular compartments as the cysteine proteases it inhibits .
Métodos De Preparación
E-64C se sintetiza mediante una serie de reacciones químicas que comienzan con la L-leucina. La ruta sintética implica la formación de un grupo epoxisuccinilo, que es crucial para su actividad inhibitoria. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial para this compound implican una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
E-64C experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de this compound, alterando su actividad inhibitoria.
Sustitución: this compound puede sufrir reacciones de sustitución en las que grupos funcionales específicos se reemplazan por otros grupos, lo que puede modificar su actividad biológica.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
E-64C es único entre los inhibidores de la proteasa de cisteína debido a su unión irreversible y permeabilidad a la membrana. Compuestos similares incluyen:
E-64: El compuesto padre de this compound, que también inhibe las proteasas de cisteína pero carece de permeabilidad a la membrana.
Leupeptina: Un inhibidor reversible de la proteasa de cisteína que no forma un enlace covalente con la proteasa.
Antipaína: Otro inhibidor reversible de la proteasa de cisteína con un mecanismo de acción diferente.
La capacidad de this compound para cruzar las membranas celulares e inhibir irreversiblemente las proteasas lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMSYZJDIQPSDI-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76684-89-4 | |
| Record name | Loxistatin acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76684-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076684894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does E-64-c interact with cysteine proteases?
A1: E-64-c acts as a suicide inhibitor, forming a covalent bond with the active site cysteine residue of cysteine proteases. This irreversible binding blocks the enzyme's catalytic activity. [] The binding mode has been extensively studied using X-ray crystallography, revealing specific interactions with the S' subsites of the protease. [, , ]
Q2: What are the downstream effects of inhibiting cysteine proteases with E-64-c?
A2: The downstream effects depend on the specific cysteine protease targeted. For instance, inhibiting cathepsin B with E-64-c disrupts lysosomal protein degradation. [] In the context of muscular dystrophy, E-64-c can prevent muscle damage by inhibiting calcium-activated neutral proteases (calpains). [, , , ]
Q3: Can E-64-c inhibit other types of proteases?
A3: E-64-c demonstrates high specificity for cysteine proteases and does not affect serine, aspartic, or metalloproteases. [, , ] This selectivity makes it a valuable tool for studying the specific roles of cysteine proteases in biological processes.
Q4: What is the molecular formula and weight of E-64-c?
A4: The molecular formula of E-64-c is C15H27N3O6. Its molecular weight is 345.4 g/mol.
Q5: Is there any spectroscopic data available for E-64-c?
A5: Yes, proton NMR spectroscopy and mass spectrometry have been used to characterize E-64-c and its metabolites. [, ] Crystallographic studies have provided detailed information about its three-dimensional structure and binding interactions with target proteases. [, , ]
Q6: What is known about the stability of E-64-c under various conditions?
A6: E-64-c is generally stable under acidic conditions but can degrade under basic conditions. [] Its stability in various formulations has been investigated to improve its bioavailability and shelf life. []
Q7: Does E-64-c have any catalytic properties?
A7: E-64-c itself does not possess catalytic activity. It functions as an inhibitor by forming a stable covalent adduct with the active site of cysteine proteases.
Q8: How has computational chemistry been used to study E-64-c?
A8: Computational methods, including molecular docking and molecular dynamics simulations, have been employed to study the binding mode of E-64-c to cysteine proteases. [, ] These studies provide valuable insights into the structural basis of its inhibitory activity.
Q9: What is the impact of structural modifications on the activity of E-64-c?
A9: The structure-activity relationship of E-64-c has been extensively investigated. [, ] Replacing the terminal agmatine group with other moieties has led to derivatives with altered potency and selectivity. For example, CA-074 exhibits greater selectivity for cathepsin B compared to E-64-c. [, ] Similarly, EST, the ethyl ester of E-64-c, was designed for improved oral bioavailability. [, , ]
Q10: What is the metabolic fate of E-64-c in vivo?
A10: Following oral administration in rats, E-64-c is primarily metabolized to loxistatin acid (M-1) and its hydroxy metabolites (M-4a and M-4b). [] These metabolites are found in both plasma and urine. [] E-64-c can also form glutathione and cysteine conjugates in the liver. []
Q11: How is E-64-c absorbed and distributed in the body?
A11: While E-64-c itself has low oral bioavailability due to its hydrophilic nature, its ethyl ester derivative, EST, shows improved absorption from the intestine. [] The absorption of EST is enhanced when administered with food. []
Q12: Has E-64-c demonstrated efficacy in any disease models?
A12: E-64-c and its derivatives have shown promise in various disease models, particularly for muscular dystrophy. [, , ] In dystrophic hamsters, chronic administration of EST significantly prolonged lifespan. []
Q13: What is the evidence for the efficacy of E-64-c in models of muscular dystrophy?
A13: Studies in dystrophic chickens and hamsters have demonstrated the potential of E-64-c and its derivatives for treating muscular dystrophy. In a study with dystrophic chickens, E-64-c administration reduced the activity of calcium-activated neutral protease (CANP) in muscle tissue. [] This is significant because elevated CANP activity is implicated in muscle degradation associated with muscular dystrophy. [, ] Additionally, in dystrophic hamsters, a diet supplemented with EST, the orally bioavailable form of E-64-c, led to a significant extension of lifespan. [] These findings highlight the potential therapeutic benefit of targeting cysteine proteases like CANP with E-64-c in the context of muscular dystrophy.
Q14: Are there any strategies to improve the delivery of E-64-c to specific tissues?
A15: The development of EST, the ethyl ester of E-64-c, represents a successful strategy to enhance oral bioavailability. [] Further research into targeted drug delivery systems could potentially improve its efficacy and safety profile.
Q15: Are there any known biomarkers for E-64-c efficacy?
A15: While specific biomarkers for E-64-c efficacy are yet to be established, monitoring the activity of targeted cysteine proteases (e.g., cathepsins, calpains) could provide insights into treatment response.
Q16: What analytical methods are used to characterize and quantify E-64-c?
A17: Common analytical techniques used for E-64-c include high-performance liquid chromatography (HPLC) [, , ], mass spectrometry [, ], and various enzymatic assays using specific substrates. [, ]
Q17: Is there any information available on the environmental impact of E-64-c?
A17: The provided research papers do not delve into the environmental impact of E-64-c. Further investigation is needed to assess its potential ecotoxicological effects.
Q18: How does the inhibition of cathepsin B by E-64-c affect lysosomal proteolysis?
A19: Research shows that E-64-c treatment significantly reduces the degradation of proteins within lysosomes, the cellular compartments responsible for breaking down waste products. [] This finding suggests that cathepsin B plays a crucial role in lysosomal proteolysis, and its inhibition by E-64-c can disrupt this process.
Q19: What role does calcium play in the activation of the cysteine protease targeted by E-64-c in muscle cells?
A20: Studies on muscle cells indicate that the cysteine protease targeted by E-64-c, specifically calcium-activated neutral protease (CANP), becomes more sensitive to calcium in disease states like diabetes. [] This increased sensitivity leads to heightened CANP activity, potentially contributing to muscle damage. E-64-c, by inhibiting CANP, could mitigate this calcium-dependent muscle degradation.
Q20: How does E-64-c affect the activity of cathepsins B and H in dystrophic chickens?
A21: Research on dystrophic chickens shows that E-64-c administration effectively reduces the activity of cathepsins B and H in muscle tissue. [] This finding suggests that these cysteine proteases might contribute to muscle pathology in dystrophic chickens, and their inhibition by E-64-c could offer a potential therapeutic approach.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



